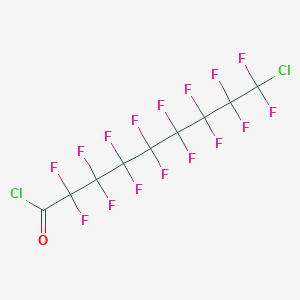

6-Chloroperfluorohex-1-ene

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 6-Chloroperfluorohex-1-ene can be analyzed using 3D visualization programs for structural models . These programs can deal with multiple structural models and support multiple tabs corresponding to files .Chemical Reactions Analysis

The chemical reactivity of this compound can be described with frontier molecular orbitalets . These orbitalets can locate the reactive region of large chemical systems .Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.5 g/mol. More detailed physical and chemical properties can be obtained from databases like PubChem .Wissenschaftliche Forschungsanwendungen

Environmental Impacts and Analytical Methods

6-Chloroperfluorohex-1-ene is part of a broader category of chemicals known as per- and polyfluoroalkyl substances (PFASs). These substances have raised environmental and health concerns due to their persistence, bioaccumulation, and potential toxicity. Scientific research has focused on understanding the environmental concentrations, fate, and impacts of PFASs, including their analytical detection and the development of alternative compounds with reduced environmental footprints.

One significant area of research has been the environmental modeling and analytical detection of engineered nanomaterials (ENMs), which can release PFASs into the environment. Studies have attempted to model environmental concentrations of PFASs and validate these models with analytical data, although gaps remain due to challenges in specific ENM detection and quantification (Gottschalk, Sun, & Nowack, 2013).

Further research has investigated the sources, multimedia distribution, and health risks of novel fluorinated alternatives to PFASs. These studies aim to find new compounds that can replace PFASs, with a focus on understanding their environmental presence and potential impacts. The research highlights the need for additional toxicological studies to confirm the safety of these alternatives (Wang et al., 2019).

Technological and Material Applications

The study of chlorophyll fluorescence and its applications in horticultural and forestry research offers insights into plant photosynthetic activity and stress responses. Techniques like chlorophyll fluorescence imaging (CFI) have been applied to diagnose biotic and abiotic stresses in preharvest and postharvest conditions, underscoring the method's potential in enhancing agricultural and environmental monitoring practices (Gorbe & Calatayud, 2012; Mohammed, Binder, & Gillies, 1995).

Research on polymers derived from renewable resources, such as 1,4:3,6-dianhydrohexitols, offers a glimpse into the development of materials not directly related to this compound but exemplifies the push towards sustainable material science. These studies explore the synthesis and application of biodegradable polymers, highlighting the potential for innovative, environmentally friendly materials in industrial applications (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Environmental Degradation and Treatment

Understanding the microbial degradation of PFASs, including compounds like this compound, is critical for assessing their environmental fate and developing remediation strategies. Research into the biodegradability of PFAS precursors in environmental samples provides insights into the potential for natural attenuation and the need for targeted treatment technologies to mitigate contamination (Liu & Mejia Avendaño, 2013).

Eigenschaften

IUPAC Name |

6-chloro-1,1,2,3,3,4,4,5,5,6,6-undecafluorohex-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF11/c7-6(17,18)5(15,16)4(13,14)3(11,12)1(8)2(9)10 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVAHJDLGHPNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

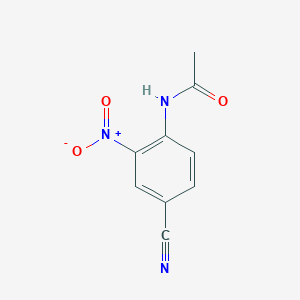

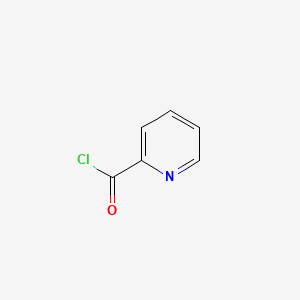

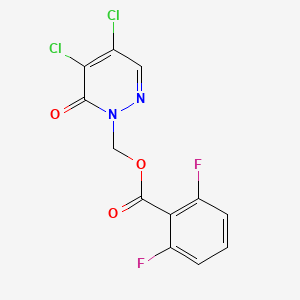

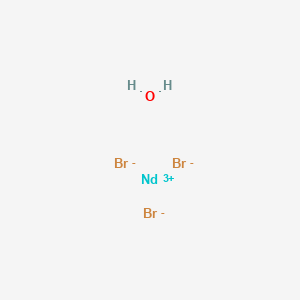

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B3041447.png)

![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041451.png)

![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041452.png)

![1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3041453.png)

![N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide](/img/structure/B3041457.png)

![2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate](/img/structure/B3041458.png)